6-Isopropoxypyridine-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

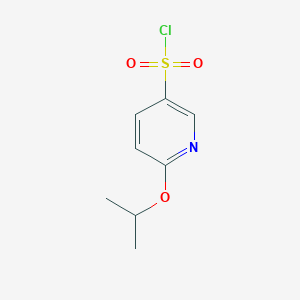

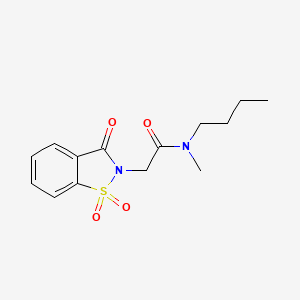

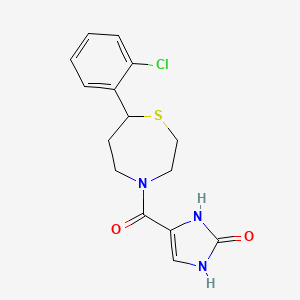

6-Isopropoxypyridine-3-sulfonyl chloride is a chemical compound with the formula C8H10ClNO3S and a molecular weight of 235.69 . It is used in laboratory chemicals.

Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chlorides, which are intermediates to this compound, involves two main methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . The synthesis of pyridine-3-sulfonyl chloride is carried out by taking 3-aminopyridine as the initial raw material, separating out intermediate fluoboric acid diazonium salt, and carrying out sulfonyl chlorination reaction .Chemical Reactions Analysis

Pyridine-3-sulfonyl chlorides, including this compound, are generally synthesized by two methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . In this process, intermediate pyridine-3-sulfonyl chlorides are formed, which are then hydrolyzed to sulfonic acids .Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of 1.556 and a density of 1.460 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Ionic Liquid Synthesis : 1-Sulfopyridinium chloride, a related compound, has been utilized as an efficient and recyclable ionic liquid for the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones. This involves a modified Biginelli reaction using one-pot three-component condensation under solvent-free conditions (Velpula et al., 2015).

Oxidative Reaction with Amines : 2-Aminopyridine-3-sulfonyl chlorides, closely related to 6-isopropoxypyridine-3-sulfonyl chloride, can react with tertiary amines in the presence of air, leading to the production of sulfonylethenamines. This process involves dual roles of the sulfonyl chloride in promoting oxidation and trapping the resulting enamine (Wei et al., 2016).

Catalytic Processes : Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines has been reported, where sulfonyl chlorides, similar to this compound, are used. This process enables selective catalytic sulfonation at atypical regioselectivity (Saidi et al., 2011).

Pharmaceutical Research

Antimicrobial Activity : Pyridazinyl sulfonamide derivatives, synthesized using related sulfonyl chlorides, have shown significant antibacterial activities against various bacterial strains including E. coli and Staphylococcus aureus (Mohamed, 2007).

Antimalarial and Antibacterial Effects : Quinazolinesulfonamides, synthesized through a process involving chlorosulfonation similar to that which might use this compound, have been studied for their antimalarial and antibacterial activities. Such compounds were synthesized from quinazolinediamine using sulfonyl chloride treatment (Elslager et al., 1984).

Folate Antagonists in Medicinal Chemistry : Folate antagonists, including 2,4-diamino-6-quinazolinesulfonamides, were developed using a synthesis process involving sulfonyl chlorides. These compounds showed notable antimalarial activity, indicating the potential use of related sulfonyl chlorides in medicinal chemistry (Elslager et al., 1984).

Safety and Hazards

The safety data sheet for Pyridine-3-sulfonyl chloride indicates that it is a hazardous substance. It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Compounds like “6-Isopropoxypyridine-3-sulfonyl chloride” often target specific enzymes or receptors in the body. These targets are usually proteins that play a crucial role in biochemical pathways .

Mode of Action

The compound might interact with its target by binding to a specific site on the protein. This can result in a change in the protein’s function, either by enhancing or inhibiting its activity .

Biochemical Pathways

The interaction of the compound with its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a harmful substance, or it might enhance a pathway that produces a beneficial substance .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine its bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The ultimate effect of the compound will depend on the specific biochemical pathways it affects. This could result in a therapeutic effect if the compound is a drug, or a toxic effect if the compound is a poison .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, pH and temperature can affect the compound’s stability, while the presence of other substances can affect its efficacy .

Propriétés

IUPAC Name |

6-propan-2-yloxypyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c1-6(2)13-8-4-3-7(5-10-8)14(9,11)12/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHASNBEFLVLRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

899424-91-0 |

Source

|

| Record name | 6-(propan-2-yloxy)pyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2408355.png)

![2-(benzylthio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2408356.png)

![2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2408364.png)

![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2408369.png)

![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2408370.png)

![3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2408376.png)